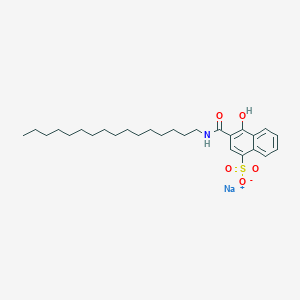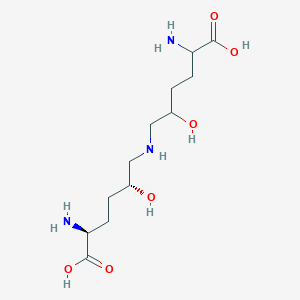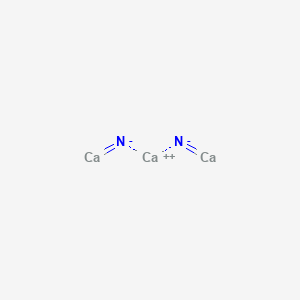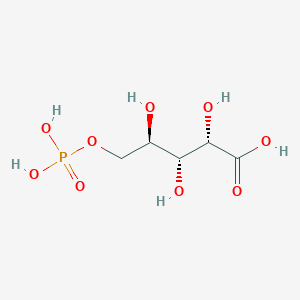
N,N,N',N'-Tetraethylisophthalamide
Overview
Description
“N,N,N’,N’-Tetraethylisophthalamide” is a chemical compound with the molecular formula C16H24N2O2 . It contains a total of 44 atoms; 24 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecule of “N,N,N’,N’-Tetraethylisophthalamide” contains a total of 44 bonds. There are 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 tertiary amides (aromatic) .Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetraethylisophthalamide” has a molecular weight of 276.37 g/mol . It contains 20 heavy atoms . The topological polar surface area is 40.6 Ų .Scientific Research Applications
Synthesis of N,N′-Alkylidene Bisamides
N,N,N’,N’-Tetraethylisophthalamide is used in the synthesis of N,N′-alkylidene bisamides. This compound acts as a highly efficient catalyst for the condensation reaction of primary amides with arylaldehydes .
Preparation of Nano-Materials
This compound is used in the preparation of novel mesoporous nanomaterials. These nanomaterials are characterized using various techniques such as Fourier-transform infrared spectroscopy (FT-IR), energy-dispersive X-ray spectroscopy (EDS), field emission scanning electron microscopy (FE-SEM), and others .
Catalyst in Organic Transformations
Due to its large surface-to-volume ratio, N,N,N’,N’-Tetraethylisophthalamide is used as a catalyst in organic transformations. It enhances the activity and efficiency of the reactions .
Determination of H+/O Ratios
N,N,N’,N’-Tetraethylisophthalamide is used in determining the H+/O ratios of complexes III and IV of the liver mitochondrial respiratory chain under free respiration conditions .
5. Study of Electron Transport Chain (ETC) This compound is used in the study of the electron transport chain (ETC) in mitochondria. It helps in understanding the transport of electrons and the associated vector transfer of H+ from the matrix to the intermembrane space .
Peptide Coupling Reagent
N,N,N’,N’-Tetraethylisophthalamide, also known as TSTU, is used as a peptide coupling reagent. It converts carboxylates to N-succinimidyl active esters .
properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWCNZZTWDDVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333834 | |
| Record name | N,N,N',N'-Tetraethylisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylisophthalamide | |
CAS RN |
13698-87-8 | |
| Record name | N,N,N',N'-Tetraethylisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















